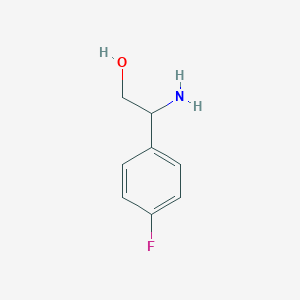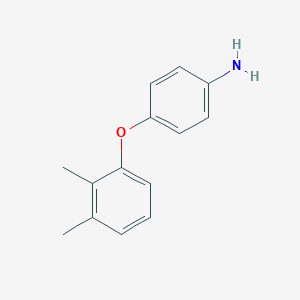
4-(2,3-Dimethylphenoxy)aniline
Overview
Description
4-(2,3-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of anilines, including this compound, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for this compound may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitrogen atom attached, and a dimethylphenoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.28 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Facile Synthesis and High-spin Cationic States
Research has explored the synthesis of oligomers derived from similar compounds, focusing on their structural and redox properties. For example, a study demonstrated the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, highlighting their potential in adopting helical structures and exhibiting unique redox characteristics (Ito et al., 2002).
Monitoring Ligand Substitution in Metal Complexes
Another application involves the monitoring of ligand substitution in catalytically active metal complexes. This research area explores how modifications to the chemical structure influence the behavior and efficiency of these complexes, especially in fluorescence and catalysis (Halter et al., 2019).
Electrochemical Synthesis for Solar Cells
The electrochemical synthesis of novel polymers based on similar aniline derivatives has been investigated for their potential use in solar cell applications. A study demonstrated the successful synthesis of a novel monomer, highlighting its application in dye-sensitized solar cells and the significant improvement in energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).
Photo-electrocatalytic Oxidation for Wastewater Treatment
Research into the treatment of industrial wastewater has led to the development of a novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method. This method efficiently removes stubborn organic matter, such as 3,4-dimethylaniline, demonstrating the potential for significant environmental benefits (Li et al., 2020).
New Organic Binary Solids for NLO Applications
The synthesis and characterization of new organic binary solids with phenolic coformers have also been investigated for nonlinear optical (NLO) applications. This research underscores the importance of understanding the interactions between different molecular components to enhance the material's optical properties (Draguta et al., 2015).
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that aniline and its derivatives can undergo metabolic activation, including n-hydroxylation .
Pharmacokinetics
Research on aniline and its dimethyl derivatives suggests that these compounds undergo rapid metabolic elimination, with primary acetylated metabolites being more extensively formed for certain derivatives .
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 4-(2,3-Dimethylphenoxy)aniline was not found in the search results.
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUXBJVAWDBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427971 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155106-50-6 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

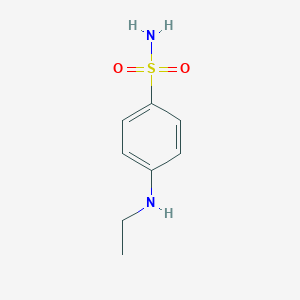
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

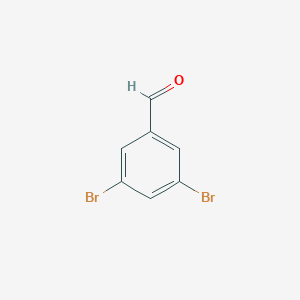

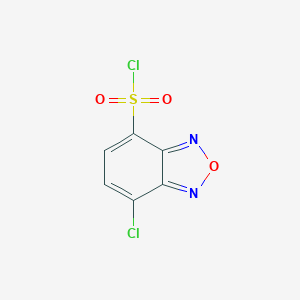



![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
